3-Iodopropionic acid chemical properties and structure
3-Iodopropionic acid chemical properties and structure
An In-depth Technical Guide to 3-Iodopropionic Acid: Chemical Properties, Structure, and Applications for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Iodopropionic acid is a versatile carboxylic acid derivative that has found significant utility in various scientific disciplines, most notably in biochemistry and proteomics. Its unique chemical structure, featuring both a reactive carbon-iodine bond and a carboxylic acid moiety, underpins its function as a potent alkylating agent and its application as an enzyme inhibitor. This guide provides a comprehensive overview of the chemical and physical properties of 3-iodopropionic acid, delves into its molecular structure and reactivity, and offers detailed insights into its primary applications. A particular focus is placed on its role in protein modification, including a detailed experimental protocol for the alkylation of cysteine residues. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, providing the foundational knowledge required for the effective and safe utilization of this important chemical tool.
Physicochemical Properties
3-Iodopropionic acid is a solid at room temperature, appearing as white to light yellow or orange crystals or powder.[1][2][3] It is soluble in water and alcohol.[4] A comprehensive summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3-iodopropanoic acid | [5] |
| Synonyms | 3-Iodopropanoic acid, Beta-iodopropionic acid | [5][6] |
| CAS Number | 141-76-4 | [1][7] |
| EC Number | 205-499-0 | [7] |
| Molecular Formula | C₃H₅IO₂ | [5][6] |
| Molecular Weight | 199.98 g/mol | [1][7] |
| Melting Point | 80-83 °C (lit.) | [1][7][8] |
| Boiling Point | 259.7 ± 23.0 °C (Predicted) | [1][2] |
| Density | 1.9815 g/cm³ (estimate) | [1][2] |
| Water Solubility | 74.3 g/L (at 25 °C) | [1][2] |
| pKa | 4.08 (at 25 °C) | [1][2] |
| Flash Point | 110.9 °C | [1][2] |
| InChI | 1S/C3H5IO2/c4-2-1-3(5)6/h1-2H2,(H,5,6) | [6][7] |
| InChIKey | KMRNTNDWADEIIX-UHFFFAOYSA-N | [6][7] |
| SMILES | OC(=O)CCI | [7] |
Molecular Structure and Reactivity
The reactivity of 3-iodopropionic acid is primarily dictated by two key functional groups: the carboxylic acid and the carbon-iodine bond. The carboxylic acid group imparts acidic properties to the molecule, allowing it to donate a proton. The carbon-iodine bond is the site of its most significant reactivity in biochemical applications.
Iodine is a good leaving group due to its large atomic radius and the relatively weak C-I bond. This makes the carbon atom adjacent to the iodine (the α-carbon) electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for its utility as an alkylating agent.
Alkylation via Sₙ2 Mechanism
3-Iodopropionic acid is a classic example of an alkylating agent that reacts via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] In the context of protein chemistry, the most common nucleophiles it reacts with are the thiol groups (-SH) of cysteine residues. Under slightly alkaline conditions (pH ~8.0-8.5), the thiol group is deprotonated to form a more potent nucleophile, the thiolate anion (-S⁻).[9] This thiolate anion then attacks the electrophilic carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether bond. This results in the formation of S-carboxyethylcysteine.
Applications in Research and Development
The unique reactivity of 3-iodopropionic acid has led to its widespread use in several areas of scientific research, particularly in the study of proteins and enzymes.
Protein Alkylation in Proteomics
In proteomics, the reduction and alkylation of cysteine residues are critical steps in sample preparation for mass spectrometry analysis.[10][11] After reducing disulfide bonds to free thiols, alkylation is performed to prevent their re-oxidation and the reformation of disulfide bridges.[9] This ensures that proteins remain in a linear, denatured state, which is crucial for efficient enzymatic digestion (e.g., with trypsin) and subsequent peptide analysis.[9]
The S-carboxyethylcysteine modification resulting from alkylation with 3-iodopropionic acid is stable and adds a known mass to the cysteine residue, aiding in its identification during mass spectrometric analysis. While iodoacetamide and iodoacetic acid are also commonly used, 3-iodopropionic acid offers an alternative that can be valuable in specific experimental contexts.[9]
Enzyme Inhibition
3-Iodopropionic acid is known to be an inhibitor of various enzymes, particularly those that rely on a cysteine residue in their active site for catalytic activity. The mechanism of inhibition typically involves the irreversible alkylation of this critical cysteine residue, leading to a loss of enzyme function. This property makes it a useful tool for studying enzyme mechanisms and for identifying cysteine-dependent enzymes.
Experimental Protocol: In-Solution Alkylation of Proteins
This protocol provides a detailed methodology for the alkylation of protein thiol groups using 3-iodopropionic acid for proteomics applications. The causality behind each step is explained to provide a deeper understanding of the process.
Required Reagents and Materials
-
Protein sample in an appropriate buffer
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in HPLC-grade water (prepare fresh or store single-use aliquots at -20°C)
-
Alkylating Agent: 500 mM 3-Iodopropionic Acid (3-IPA) in 100 mM Tris-HCl, pH 8.5 (prepare fresh immediately before use and protect from light)
-
Quenching Solution: 1 M DTT in HPLC-grade water
-
HPLC-grade water
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Step-by-Step Methodology
-
Protein Solubilization and Denaturation: a. To your protein sample, add the Denaturation Buffer to a final urea concentration of at least 6 M.
-
Rationale: High concentrations of urea disrupt the non-covalent interactions that maintain the protein's three-dimensional structure, causing it to unfold. This denaturation is essential to expose the cysteine residues within the protein's core, making them accessible to the reducing and alkylating agents.[10]
-
-
Reduction of Disulfide Bonds: a. Add the 500 mM DTT stock solution to the denatured protein sample to a final concentration of 10 mM. b. Gently vortex to mix. c. Incubate the sample for 45 minutes at 56°C. d. Allow the sample to cool to room temperature.
-
Rationale: DTT is a strong reducing agent that cleaves the disulfide bonds (-S-S-) between cysteine residues, converting them to free thiol groups (-SH).[12] The elevated temperature accelerates this reduction reaction.
-
-
Alkylation of Thiol Groups: a. Add the freshly prepared 500 mM 3-IPA stock solution to the reduced protein sample to a final concentration of 25-30 mM (a 2.5 to 3-fold molar excess over DTT). b. Gently vortex to mix. c. Incubate the sample for 30-45 minutes at room temperature in the dark.
-
Quenching of Excess Alkylating Agent: a. Add the 1 M DTT stock solution to a final concentration approximately 5 mM in excess of the initial 3-IPA concentration. b. Incubate for 15 minutes at room temperature in the dark.
-
Rationale: It is crucial to quench any unreacted 3-iodopropionic acid to prevent the unwanted alkylation of other amino acid residues (such as lysine or histidine) or the alkylating of the proteolytic enzyme (e.g., trypsin) that will be added in the next step. DTT serves as a scavenger for the excess alkylating agent.[12]
-
The protein sample is now ready for downstream applications such as enzymatic digestion, followed by mass spectrometry analysis.
Safety and Handling
3-Iodopropionic acid is a corrosive substance that can cause severe skin burns and eye damage.[1][13] It is also suspected of causing genetic defects.[3] Therefore, it is imperative to handle this compound with appropriate safety precautions in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles or a face shield, protective gloves, and a lab coat.[13][14]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust. Wash hands thoroughly after handling.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[13] It is also light-sensitive and should be stored accordingly.[1][2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
In case of accidental exposure, follow the first aid measures outlined in the material safety data sheet (MSDS).[13]
Synthesis of 3-Iodopropionic Acid
Several synthetic routes for 3-iodopropionic acid have been reported. One common laboratory-scale preparation involves the reaction of glyceric acid with phosphorus diiodide.[4] Another approach involves the use of 3-iodopropanoic acid with silver nitrite.[15] The synthesis of 3-hydroxypropionic acid from renewable resources can also proceed through a 3-iodopropionic acid intermediate.[16]
Spectroscopic Data
The structure of 3-iodopropionic acid can be confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum typically shows two triplets corresponding to the two methylene (-CH₂-) groups.[17]
-
Mass Spectrometry: The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.[18][19]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group.[19]
Conclusion
3-Iodopropionic acid is a valuable reagent for researchers in the life sciences and drug development. Its well-defined reactivity as an alkylating agent makes it a powerful tool for protein modification in proteomics and for the study of enzyme mechanisms. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a laboratory setting.
References
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